1-(2-Iodoethyl)-1,2,4-triazole
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Overview
Description
1-(2-Iodoethyl)-1,2,4-triazole is a heterocyclic organic compound that features a triazole ring substituted with an iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide. Another method involves the use of 2-iodoethyl bromide as the alkylating agent, reacting with 1,2,4-triazole in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Cyclization Reactions: The iodoethyl group can facilitate intramolecular cyclization reactions, forming new heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include triazole derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, potentially with altered functional groups.
Scientific Research Applications
1-(2-Iodoethyl)-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent. Its triazole ring is a common pharmacophore in many bioactive molecules.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules and probes for studying enzyme functions.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The iodoethyl group can facilitate covalent bonding with target proteins, leading to the inhibition of their function. The triazole ring can also interact with metal ions in enzymes, disrupting their catalytic activity.
Comparison with Similar Compounds
1-(2-Iodoethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a triazole ring.
2-Iodoethanol: Contains an iodoethyl group but lacks the triazole ring.
1-(2-Iodoethyl)benzene: Features an iodoethyl group attached to a benzene ring.
Uniqueness: 1-(2-Iodoethyl)-1,2,4-triazole is unique due to its combination of the triazole ring and the iodoethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-iodoethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBWYRITYNBJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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